molecular formula C20H26N6O3 B11047456 Methyl 4'-methyl-2-(morpholin-4-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidine-5-carboxylate

Methyl 4'-methyl-2-(morpholin-4-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidine-5-carboxylate

Cat. No.: B11047456
M. Wt: 398.5 g/mol
InChI Key: WLCNATSJUFTXBX-UHFFFAOYSA-N
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Description

Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the bipyrimidine core, followed by the introduction of the morpholine and piperidine groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings.

    Reduction: Reduction reactions may target the bipyrimidine core, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the morpholine and piperidine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced bipyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyrimidine core could play a crucial role in binding to these targets, while the morpholine and piperidine groups might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4’-methyl-2-(morpholin-4-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidine-5-carboxylate: Unique due to its specific substitution pattern.

    Other Bipyrimidines: Often used in similar applications but may differ in their substituents, affecting their properties and uses.

Uniqueness

This compound’s uniqueness lies in its combination of the bipyrimidine core with morpholine and piperidine groups, which may confer specific biological activities and chemical properties not found in other bipyrimidines.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-2-morpholin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C20H26N6O3/c1-14-15(12-21-19(23-14)25-6-4-3-5-7-25)17-16(18(27)28-2)13-22-20(24-17)26-8-10-29-11-9-26/h12-13H,3-11H2,1-2H3

InChI Key

WLCNATSJUFTXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2C(=O)OC)N3CCOCC3)N4CCCCC4

Origin of Product

United States

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